molecular formula C9H10OS B11719146 2-(Thiophen-3-ylmethylidene)butanal

2-(Thiophen-3-ylmethylidene)butanal

Cat. No.: B11719146
M. Wt: 166.24 g/mol
InChI Key: PXFUNUAAGVHVOT-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-yl)methylidene]butanal is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanal group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-yl)methylidene]butanal typically involves the condensation of thiophene-3-carbaldehyde with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the thiophene ring and the butanal group .

Industrial Production Methods

Industrial production of 2-[(Thiophen-3-yl)methylidene]butanal follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-yl)methylidene]butanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thiophen-3-yl)methylidene]butanal has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of biologically active intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-[(Thiophen-3-yl)methylidene]butanal can be compared with other similar compounds, such as:

    Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at a different position on the thiophene ring.

    Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    2-[(Furan-3-yl)methylidene]butanal: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of 2-[(Thiophen-3-yl)methylidene]butanal lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(thiophen-3-ylmethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUNUAAGVHVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CSC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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